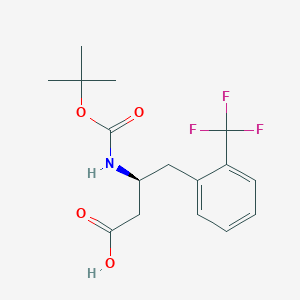

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Overview

Description

“(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid” is a chemical compound . It’s a phenylalanine derivative . The compound is used in various research and development applications .

Synthesis Analysis

The synthesis of this compound involves several steps. In one reported method, a solution of 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile in DMF, l-(3-((tert-butoxycarbonylamino)methyl)phenyl)-3-(trifluoromethyl)-lH-pyrazole-5-carboxylic acid, N-ethyl-N-isopropylpropan-2-amine, and bromotripyrrolidin-l-ylphosphonium hexafluorophosphate were included, and the mixture was stirred for 19 hours at 37 °C .Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.303 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 415.4±45.0 °C at 760 mmHg . The flash point is 205.0±28.7 °C .Scientific Research Applications

Antimicrobial Activity

Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid has been investigated for its antimicrobial properties. In vitro studies revealed moderate action against Candida albicans , a common fungal pathogen. Additionally, it exhibited higher activity against Aspergillus niger and certain bacteria, including Escherichia coli and Bacillus cereus . Notably, the Minimum Inhibitory Concentration (MIC) value against Bacillus cereus was lower than that of the approved benzoxaborole antifungal drug AN2690 (Tavaborole) .

Acidity and Structural Insights

The presence of an electron-withdrawing substituent in this compound leads to a significant increase in acidity compared to its analogues. Moreover, Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid can isomerize to form the corresponding 3-hydroxybenzoxaborole. Structural studies and docking simulations suggest potential binding to the active site of Candida albicans LeuRS , similar to the mechanism of action of Tavaborole .

Boron Chemistry Applications

Arylboronic acids, including Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid, find applications as building blocks in organic chemistry, sensors, polymers, and functionalization of nanoparticles. Their unique properties make them valuable in various fields, including pharmaceuticals and materials science .

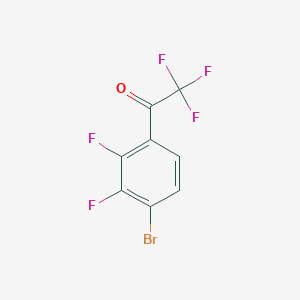

Trifluoromethylation Reactions

The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Understanding its reactivity and incorporating it into organic molecules can lead to novel compounds with desirable properties .

Synthesis of Trifluoromethyl Ethers

Boc-protected ortho and para isomers of this compound can yield 3- and 4-(trifluoromethoxy)anthranilic acid after appropriate metalation and carboxylation reactions .

Potential Antibacterial Agents

Given its demonstrated antibacterial activity, Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid holds promise as a potential antibacterial agent. Further research is needed to explore its mechanism of action and optimize its efficacy .

Mechanism of Action

Target of Action

The primary target of Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA.

Mode of Action

Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid interacts with its target by blocking the function of LeuRS . This interaction disrupts the protein synthesis process, leading to the inhibition of microbial growth .

Biochemical Pathways

The compound affects the protein synthesis pathway . By blocking LeuRS, it prevents the attachment of leucine to its corresponding tRNA, disrupting the translation process and ultimately inhibiting protein synthesis .

Result of Action

The result of the compound’s action is the inhibition of microbial growth . By disrupting protein synthesis, it prevents the microorganism from producing essential proteins, leading to growth inhibition .

properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJFIZXCXGBMPB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949781 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid | |

CAS RN |

270065-74-2 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774214.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)

![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)

![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)